1H-Imidazole, 1-[(1R)-1-phenylethyl]-
Overview
Description
1H-Imidazole, 1-[(1R)-1-phenylethyl]- is a substituted imidazole compound Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted imidazoles, including 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Industrial Production Methods
Industrial production of imidazoles often involves multi-component reactions. For example, a one-pot, four-component synthesis can be used to produce 1,2,4-trisubstituted imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 1-[(1R)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: Imidazoles can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazoles to their corresponding dihydroimidazoles.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1H-Imidazole, 1-[(1R)-1-phenylethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Imidazole derivatives are often used in enzyme inhibition studies and as ligands in coordination chemistry.
Industry: Used in the production of dyes, corrosion inhibitors, and as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets. For instance, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction can modulate various biochemical pathways, including those involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: The parent compound without the phenylethyl substitution.
2-Methylimidazole: A methyl-substituted imidazole.
4,5-Diphenylimidazole: An imidazole with phenyl groups at the 4 and 5 positions.
Uniqueness
1H-Imidazole, 1-[(1R)-1-phenylethyl]- is unique due to the presence of the phenylethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
IUPAC Name |
1-[(1R)-1-phenylethyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10(13-8-7-12-9-13)11-5-3-2-4-6-11/h2-10H,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIUPWHIKAQKOG-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60834060 | |
Record name | 1-[(1R)-1-Phenylethyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60834060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844658-92-0 | |
Record name | 1-[(1R)-1-Phenylethyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60834060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 1-[(1R)-1-phenylethyl]-1H-imidazole structure in the context of the research?
A1: The research focuses on synthesizing [¹⁸F]FETO as a potential PET tracer []. 1-[(1R)-1-phenylethyl]-1H-imidazole is a key structural component of [¹⁸F]FETO. While the study doesn't delve into the specific biological activity of this compound, its presence within [¹⁸F]FETO suggests it could play a role in the tracer's binding affinity or pharmacokinetic properties. Further research would be needed to elucidate the specific contributions of this moiety to the overall tracer's behavior.
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